molecular formula C19H25ClN4O4 B13398299 7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B13398299
M. Wt: 408.9 g/mol
InChI Key: VEYQMURQUFGPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that features a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common approach includes the protection of amine groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization and chlorination reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines .

Mechanism of Action

The mechanism of action of 7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other functional sites. The pyrrolopyrimidine core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid apart is its unique combination of a pyrrolopyrimidine core with a Boc-protected amine and a chloro substituent.

Properties

Molecular Formula

C19H25ClN4O4

Molecular Weight

408.9 g/mol

IUPAC Name

2-chloro-7-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C19H25ClN4O4/c1-18(2,3)28-17(27)22-11-19(7-5-4-6-8-19)24-13(15(25)26)9-12-10-21-16(20)23-14(12)24/h9-10H,4-8,11H2,1-3H3,(H,22,27)(H,25,26)

InChI Key

VEYQMURQUFGPLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.